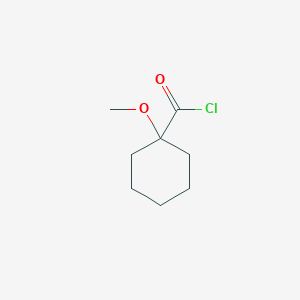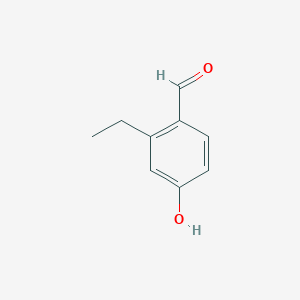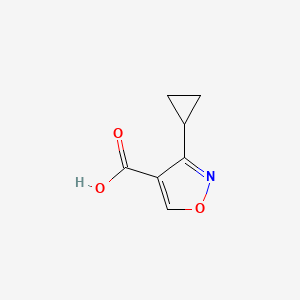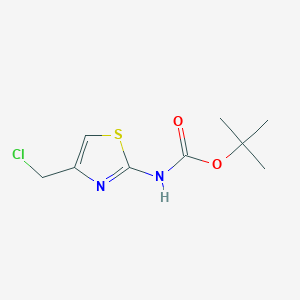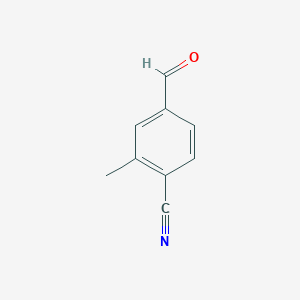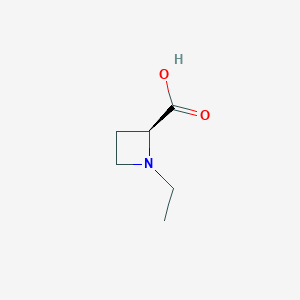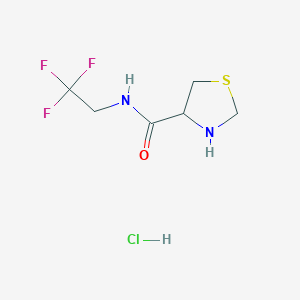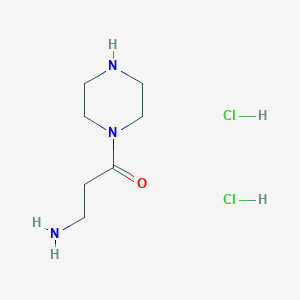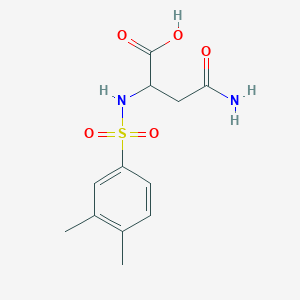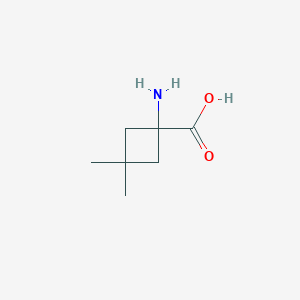
1-Amino-3,3-dimethylcyclobutanecarboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-Amino-3,3-dimethylcyclobutanecarboxylic acid” is defined by its InChI code: 1S/C7H13NO2.ClH/c1-6(2)3-7(8,4-6)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H . This code represents the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-3,3-dimethylcyclobutanecarboxylic acid” include a molecular weight of 179.65 . It’s also worth noting that amino acids, the building blocks of peptides and proteins, possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
Aplicaciones Científicas De Investigación
PET Radiotracer Development
1-Amino-3,3-dimethylcyclobutanecarboxylic acid derivatives, like Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC), are explored for their potential in PET imaging, especially in cancer diagnosis. This synthetic amino acid analog has shown promise in clinical trials for evaluating prostate and other cancers due to its physiologic uptake patterns and minimal renal excretion, which benefits early imaging windows (Schuster et al., 2014).
Peptide Synthesis and Structural Study
Studies on highly constrained hybrid cyclobutane-proline γ,γ-peptides derived from 1-Amino-3,3-dimethylcyclobutanecarboxylic acid have demonstrated their potential in forming compact structures through intra and inter residue hydrogen-bonding, showing significant promise for creating stable peptide structures with specific biological functions (Gutiérrez-Abad et al., 2011).
Cancer Detection and Therapy Research
The utility of synthetic PET amino-acid radiotracers like Anti-1-Amino-3-[18F]Fluorocyclobutane-1-Carboxylic Acid (anti-3-[18F]FACBC) has been explored in noninvasive imaging of pulmonary lesions and lung carcinoma, suggesting its potential in aiding the characterization of pulmonary lesions and improving the detection of malignant versus benign lesions (Amzat et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)3-7(8,4-6)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQFFBYJSPNMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



